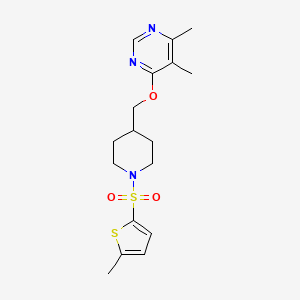![molecular formula C27H21BrN2O4S B2390733 N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 330677-41-3](/img/structure/B2390733.png)
N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide, also known as BB-94, is a synthetic compound that belongs to the class of sulfonamide inhibitors. It has been extensively studied in the field of cancer research due to its potential as an anticancer agent. BB-94 is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix (ECM) proteins.
Mechanism of Action
N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide is a potent inhibitor of MMPs, which are a family of zinc-dependent endopeptidases that are involved in the degradation of ECM proteins. MMPs are involved in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, overexpression of MMPs has been linked to various pathological conditions, including cancer. This compound inhibits the activity of MMPs by binding to the active site of the enzyme and preventing the cleavage of ECM proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to inhibit angiogenesis by preventing the degradation of ECM proteins, which are involved in the formation of new blood vessels. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of MMPs, which are involved in the degradation of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide has several advantages for lab experiments. It is a potent inhibitor of MMPs and has been extensively studied in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, making it a promising anticancer agent. However, this compound also has some limitations for lab experiments. It is a synthetic compound that can be expensive to synthesize and may not be readily available. In addition, this compound has been shown to have some off-target effects, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide. One direction is to investigate the potential of this compound as an anticancer agent in clinical trials. Another direction is to investigate the potential of this compound in other pathological conditions, such as inflammation and cardiovascular disease. In addition, future studies could focus on developing more potent and selective inhibitors of MMPs, which may have fewer off-target effects than this compound.
Synthesis Methods
N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide can be synthesized using a multi-step synthetic route. The first step involves the reaction of 2-benzoyl-4-bromobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with N-methyl-N-phenylsulfamide to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with 4-aminobenzamide to form this compound.
Scientific Research Applications
N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide has been extensively studied in the field of cancer research due to its potential as an anticancer agent. It has been shown to inhibit the activity of MMPs, which are involved in tumor invasion and metastasis. MMPs are also involved in the degradation of ECM proteins, which can promote angiogenesis and tumor growth. This compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast cancer, prostate cancer, and melanoma.
properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21BrN2O4S/c1-30(22-10-6-3-7-11-22)35(33,34)23-15-12-20(13-16-23)27(32)29-25-17-14-21(28)18-24(25)26(31)19-8-4-2-5-9-19/h2-18H,1H3,(H,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLJMOWGPXKZPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2390650.png)
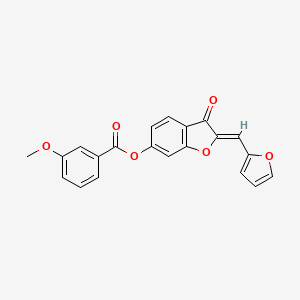
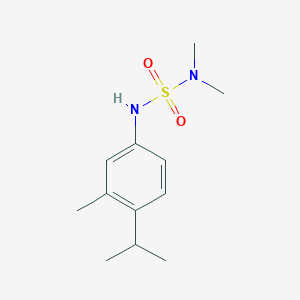
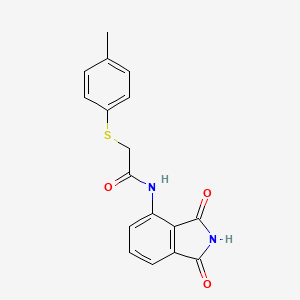
![N-[2-(4-fluorophenyl)-1H-indol-3-yl]-N'-(2-furylmethyl)urea](/img/structure/B2390656.png)
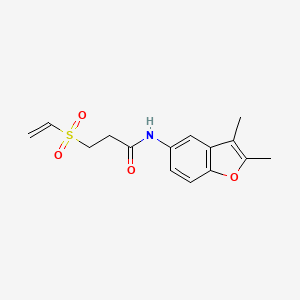
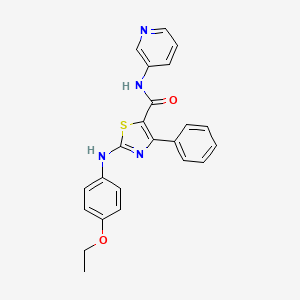
![8-chloro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2390662.png)
![2-(3-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B2390663.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2390664.png)
![(Z)-3-(4-Chloro-3-nitrophenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2390668.png)
![4-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2390670.png)
![N-(3-morpholin-4-ylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2390672.png)
